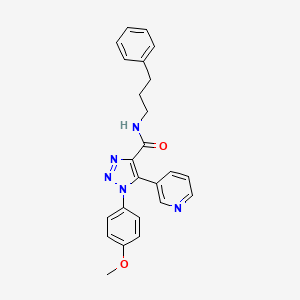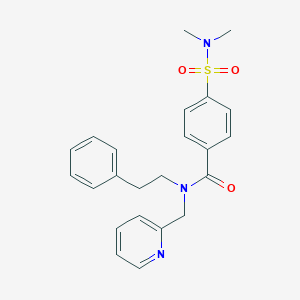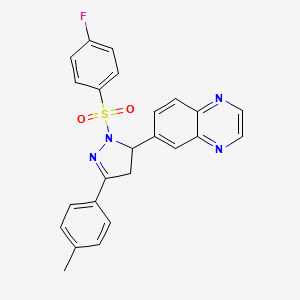
6-(1-((4-fluorophenyl)sulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a pyrazole ring, which is another type of heterocycle. The molecule also contains a sulfonyl group attached to a fluorophenyl group, and a p-tolyl group .
Molecular Structure Analysis
The presence of multiple aromatic rings (quinoxaline, phenyl, and pyrazole) would likely result in a planar or near-planar structure. The electronegative fluorine atom on the phenyl ring could induce a dipole moment .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Heterocyclic Amines and Environmental Pollutants
Macromolecular Adduct Formation and Metabolism : Heterocyclic amines, such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), have been studied for their formation of macromolecular adducts and metabolism in humans and rodents. These compounds are genotoxic and carcinogenic, primarily formed during the cooking of meat and fish. Research utilizing accelerator mass spectrometry (AMS) indicates significant differences in metabolite profiles and adduct levels between humans and rodents, suggesting that rodent models may not accurately represent the human response to heterocyclic amine exposure (Turteltaub et al., 1999).
Dietary Exposure and Lung Cancer Risk : The dietary intake of heterocyclic amines like MeIQx has been linked to an increased risk of lung cancer among non-smokers and light/moderate smokers. This study highlights the potential health risks associated with the consumption of meats cooked at high temperatures, underscoring the importance of understanding the biological impacts of these compounds (Sinha et al., 2000).
Perfluorinated Compounds and Health Implications
Polyfluoroalkyl Chemicals in the Population : Studies on polyfluoroalkyl chemicals (PFCs), such as perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), have documented their widespread presence in the U.S. population. These studies explore the potential health implications of exposure to PFCs, including their association with cholesterol levels, body weight, and insulin resistance, highlighting the need for further research on the health impacts of exposure to these environmental pollutants (Calafat et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[2-(4-fluorophenyl)sulfonyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c1-16-2-4-17(5-3-16)22-15-24(18-6-11-21-23(14-18)27-13-12-26-21)29(28-22)32(30,31)20-9-7-19(25)8-10-20/h2-14,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWIHKFHXYIDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-((4-fluorophenyl)sulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


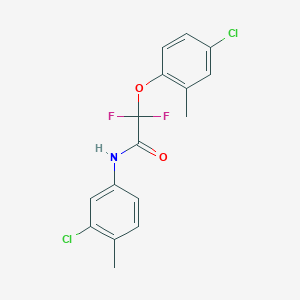
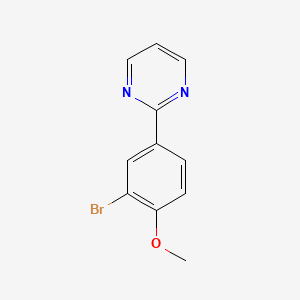

![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)
![5-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2730296.png)
![4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2730297.png)
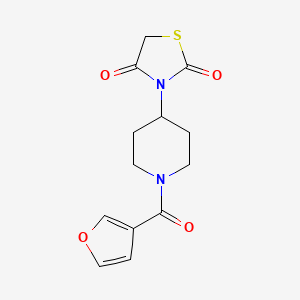

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2730300.png)

